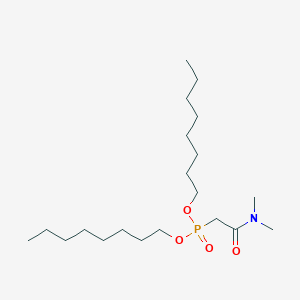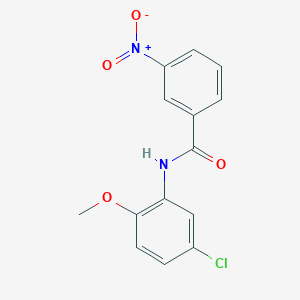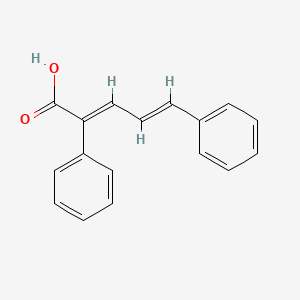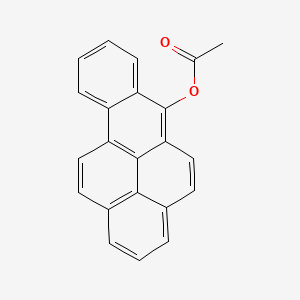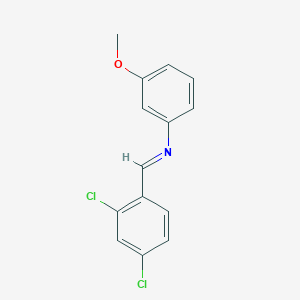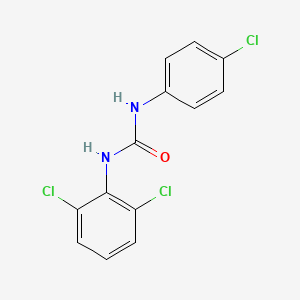
4'-Bromo-4-dimethylaminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-4-dimethylaminoazobenzene is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-dimethylaminoazobenzene typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-bromoaniline. This involves treating 4-bromoaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylaniline in an alkaline medium to form 4’-Bromo-4-dimethylaminoazobenzene.
The reaction conditions generally require maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of 4’-Bromo-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Bromo-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
- **Substitution
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Propriétés
Numéro CAS |
3805-65-0 |
|---|---|
Formule moléculaire |
C14H14BrN3 |
Poids moléculaire |
304.18 g/mol |
Nom IUPAC |
4-[(4-bromophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14BrN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 |
Clé InChI |
GMAYRELXLJMMQU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




